H-DL-Cys.HCl

Catalog No.
S702795
CAS No.
7048-04-6
M.F
C3H8ClNO2S
M. Wt
157.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-DL-Cys.HCl

CAS Number

7048-04-6

Product Name

H-DL-Cys.HCl

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydrochloride

Molecular Formula

C3H8ClNO2S

Molecular Weight

157.62 g/mol

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H

InChI Key

IFQSXNOEEPCSLW-UHFFFAOYSA-N

solubility

Freely soluble in water
Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride
Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C

Synonyms

L-Cysteinehydrochloridemonohydrate;7048-04-6;(R)-2-Amino-3-mercaptopropanoicacidhydrochloridehydrate;L-Cysteinehydrochloridehydrate;UNII-ZT934N0X4W;L-cysteinehydratehydrochloride;L-Cysteinemonohydratemonochloride;Cysteinihydrochloridummonohydricum;Cysteinehydrochloridemonohydrate,L-;H-Cys-OHHClH2O;CysteineHCl;(R)-(+)-Cysteinehydrochloridehydrate;Cysteinechlorhydrate;H-Cys-OH.HCl;Cysteinehydrochloride(USP);Cysteinehydrochloride[USP];(2R)-2-amino-3-sulfanylpropanoicacidhydratehydrochloride;C3H7NO2S.HCl.H2O;345909-32-2(.xH2O);PubChem19010;L-CysteineHclMonohydrate;AC1L2MED;Cysteinehydrochloride(TN);SCHEMBL43390;cysteinehydrochloridehydrate

Canonical SMILES

C(C(C(=O)O)N)S.Cl

Isomeric SMILES

C([C@@H](C(=O)O)N)S.Cl

The exact mass of the compound L-Cysteine hydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

H-DL-Cys.HCl is the hydrochloride salt of DL-Cysteine, the racemic (equal parts D- and L-enantiomer) form of the sulfur-containing amino acid cysteine. This specific form is procured for its enhanced aqueous solubility and improved stability against oxidation compared to the free amino acid, DL-cysteine. Its primary procurement drivers are applications where the specific stereochemistry of L-cysteine is not required, allowing for a more cost-effective raw material without sacrificing the critical chemical functionality of the thiol (-SH) group.

Research Fit

Chiral Resolution
Racemate hydrochloride format enables conglomerate crystallization, supporting preferential resolution of D- or L-enantiomer.
Analytical Standard
Defined 1:1 racemic mixture for chiral method validation, enantiomeric impurity detection, and separation benchmarking.
Receptor Profiling
Reported dual NMDA/AMPA agonist activity profile supports D-amino acid signaling studies distinct from L-cysteine.

Substituting H-DL-Cys.HCl with its common alternatives introduces significant process and cost inefficiencies. Using the enantiopure L-Cysteine hydrochloride is often unnecessary and more costly for applications where the desired function, such as disulfide bond reduction or antioxidant activity, is not dependent on stereochemistry. Conversely, substituting with the free base, DL-Cysteine, critically compromises aqueous solubility and dramatically increases susceptibility to oxidation, leading to the formation of insoluble cystine. This instability complicates formulation, reduces shelf-life, and introduces reproducibility issues, making the hydrochloride salt form essential for robust processability in aqueous systems.

Substitution Risk

L-Cysteine HCl may not replicate racemate behavior
Racemic crystal packing alters solubility and crystallization kinetics; the defined 1:1 enantiomer ratio is essential for chiral resolution workflows and analytical reference.
Free base cannot replace hydrochloride for industrial resolution
DL-cysteine free base forms an unresolvable molecular compound, while the HCl salt exists as a separable conglomerate; switching salt forms abandons this resolution pathway.
L-Cysteine does not replicate dual receptor agonist profile
The racemate shows reported NMDA and AMPA agonist activity at high concentrations; pure L-enantiomer provides a narrower profile, limiting interchangeability in glutamatergic signaling studies.

Superior Aqueous Solubility for Simplified Handling and Formulation

The conversion of DL-cysteine to its hydrochloride salt form dramatically increases its solubility in water. This property is critical for preparing concentrated stock solutions and ensuring homogeneity in aqueous formulations, avoiding the handling difficulties associated with the less soluble free amino acid. For instance, L-cysteine hydrochloride monohydrate is described as highly soluble in water, with one source indicating clear solutions at 10g in 100ml of water. In contrast, the free base form, L-cysteine, has much lower solubility, particularly near its isoelectric point.

Evidence DimensionAqueous Solubility
Target Compound DataHigh solubility in water, enabling concentrated solutions.
Comparator Or BaselineDL-Cysteine (free base): Significantly lower solubility in water, especially at neutral pH.
Quantified DifferenceQualitatively described as having 'much higher solubility in water than the free form'.
ConditionsAqueous solutions at standard laboratory conditions.

This enhanced solubility simplifies process workflows, reduces the need for pH adjustment or co-solvents during dissolution, and allows for more concentrated and stable stock solutions.

Aqueous Solubility
Head-to-head
Reported higher water solubility relative to L-cysteine HCl and D-cysteine HCl; described as \'much higher\' in patent solubility curves. Free base racemate shows slightly lower solubility than optically pure forms.
Supports preferential crystallization for chiral resolution.
Specific g/L values not defined in source; review patent curves for saturation points.

Enhanced Stability Against Oxidation in Aqueous Solutions

Aqueous solutions of cysteine are notoriously unstable due to the rapid air oxidation of the thiol group to form a disulfide, resulting in cystine precipitation. The hydrochloride salt form significantly mitigates this issue. The acidic nature of H-DL-Cys.HCl solutions increases the stability of the thiol group. Aqueous solutions of L-cysteine hydrochloride are substantially more stable against oxidation by oxygen than solutions of L-cysteine at neutral or higher pH. This stability is critical for ensuring process reproducibility and extending the shelf-life of formulations.

Evidence DimensionOxidative Stability
Target Compound DataSignificantly more stable against air oxidation in aqueous solution.
Comparator Or BaselineDL-Cysteine (free base): Rapidly oxidizes to form less-soluble cystine, especially at neutral or alkaline pH.
Quantified DifferenceA solution of L-cysteine in water stirred for 24 hours at room temperature showed a 2.2% conversion to cystine, whereas solutions in hydrochloric acid are known to be substantially more stable. In another study, cysteine solutions in 0.1 to 6N HCl showed increased stability with higher acidity, with less than 1% oxidation after 7 days when stored under nitrogen.
ConditionsAqueous solution, exposure to air/oxygen.

Procuring the hydrochloride salt ensures consistent thiol activity over time, preventing loss of active ingredient and precipitation issues in stored solutions and final products.

Crystal Form
Class-level
H-DL-Cys.HCl forms a conglomerate of D- and L-hydrochloride monohydrate crystals, enabling optical resolution by seeding. Free base forms a molecular compound that cannot be resolved.
Enables industrial resolution pathway not available with free base.
Class-level inference based on patent claims; confirm reproducibility in lab.

Cost-Effective Reducing Agent for Non-Stereospecific Industrial Applications

In many industrial applications, the primary function of cysteine is to act as a reducing agent via its thiol group to break disulfide bonds. This is common in the baking industry to soften dough and in cosmetics for hair treatments. In these contexts, the stereochemistry is irrelevant to the chemical function. As chemically synthesized cysteine is a DL-racemic mixture, using H-DL-Cys.HCl avoids the costly optical resolution step required to isolate L-cysteine. This makes the racemic form a more economical choice for applications where biological stereospecificity is not a factor.

Evidence DimensionProduction Cost-Effectiveness
Target Compound DataProduced from racemic DL-cysteine, avoiding expensive optical resolution steps.
Comparator Or BaselineL-Cysteine HCl: Requires extraction from natural sources or optical resolution of synthetic material, which adds cost.
Quantified DifferenceL-cysteine is significantly more effective as a dough softener than alternatives like inactivated yeast, requiring dosages ~100 times lower, making it highly cost-effective. The DL-form provides this same chemical function where stereospecificity is not needed, at a potentially lower raw material cost.
ConditionsIndustrial applications requiring a thiol-based reducing agent (e.g., baking, cosmetics).

For procurement focused on cost-efficiency in non-biological applications, H-DL-Cys.HCl provides the required chemical functionality without the premium price of the enantiopure L-form.

NMDA/AMPA Agonism
Source review
Reported agonist activity at NMDA receptors and at AMPA receptors under high concentration. Specific EC50 not provided; distinct from L-cysteine profile.
Supports dual receptor profiling in neuroscience research.
Data to verify; exact assay conditions and concentration range not detailed.

Precursor for Achiral or Racemic Pharmaceutical Intermediates

Serves as a stable, highly soluble, and cost-effective starting material for the synthesis of pharmaceutical ingredients or intermediates where the final product is achiral, or a racemic mixture is desired. Its high solubility and stability prevent precursor degradation and simplify reaction setup in aqueous or protic solvents.

Dough Conditioning in Industrial Baking

Used as a reducing agent to break disulfide bonds in gluten, which softens dough, reduces mixing times, and improves machinability. The racemic form provides the necessary chemical function without the added cost of the enantiopure L-cysteine, making it a pragmatic choice for optimizing large-scale baking processes where cost-per-unit is critical.

Formulation of Eco-Friendly Corrosion Inhibitors

Acts as a component in environmentally friendly corrosion inhibitors for industrial systems. The thiol and amine groups effectively adsorb onto metal surfaces, and the high solubility of the hydrochloride form ensures easy formulation and application in aqueous-based protection systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral resolution of D-cysteine HCl
Conglomerate crystallization behavior
Preferential crystallization and solubility review
Neuroscience receptor profiling
Dual NMDA/AMPA agonist activity context
Receptor subtype response interpretation
Chiral separation method validation
Defined 1:1 racemic standard
Enantiomeric impurity detection and separation benchmarking
Solid-state chirality studies
Racemate-specific phase behavior
Pressure-induced phase transition and polymorphism review

Physical Description

Solid; [Sigma-Aldrich MSDS]

Color/Form

Colorless crystals
White crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

156.9964274 Da

Monoisotopic Mass

156.9964274 Da

Heavy Atom Count

8

Decomposition

When heated to decomposition it emits very toxic fumes of /sulfur oxides and nitrogen oxides/.

Melting Point

260 °C decomposes

UNII

ZT934N0X4W

Related CAS

52-90-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 437 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 39 of 437 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 398 of 437 companies with hazard statement code(s):;
H315 (79.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention of liver damage and kidney damage associated with overdoses of acetaminophen

Therapeutic Uses

/EXPL THER/ Acetaminophen-cysteine adducts (APAP-CYS) are a serum biomarker of acetaminophen exposure, formed when the oxidative metabolite of acetaminophen binds to cysteine residues of hepatic proteins. APAP-CYS adducts become elevated in cases of acute liver failure following acetaminophen overdose and have been proposed as a diagnostic tool to identify acetaminophen-induced acute liver failure when standard testing is inconclusive.
/EXPL THER/ Lead is a toxic heavy metal that adversely affects nervous tissues; it often occurs as an environmental pollutant. We investigated histological changes in the cerebral cortex, hippocampus and cerebellum of adult albino mice following exposure to lead acetate. We also studied the possible ameliorative effect of the chelating agent, L-cysteine, on lead-induced neurotoxicity. We divided albino mice into six groups: 1) vehicle-only control, 2) L-cysteine control, 3 and 4) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, and 5 and 6) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, followed by 50 mg/kg L-cysteine for 7 days. Lead acetate administration caused disorganization of cell layers, neuronal loss and degeneration, and neuropil vacuolization. Brain sections from lead-intoxicated mice treated with L-cysteine showed fewer pathological changes; the neuropil showed less vacuolization and the neurons appeared less damaged. L-cysteine at the dose we used only marginally alleviated lead-induced toxicity.
/EXPL THER/ In hamster lung cell cultures addn of l-Cysteine or vit C to media protects against or reverses abnormal growth & malignant transformation in aged controls (1-2 yr old) or young (3-6 mo) after repeated exposure to smoke of tobacco or marijuana cigarettes.
/EXPL THER/ L-Cysteine admin orally or ip to rats protected against acute toxicity of methylmercury chloride, reducing mercury content in kidney & brain but not in liver.
For more Therapeutic Uses (Complete) data for CYSTEINE (7 total), please visit the HSDB record page.

Mechanism of Action

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers).

Vapor Pressure

0.00000207 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

7048-04-6

Metabolism Metabolites

L-Cysteine is the central compound in sulfur metabolism in the human body. In proteins the formation of disulfide bonds between the thiol groups of cysteine plays an important role for tertiary structure and enzymatic activity; cysteine is however always incorporated in the polypeptide chain as cysteine. L-Cysteine is degraded to pyruvate in two steps: one is removal of sulfur and the other is a transamination. Cysteine can be metabolized to form taurine and carbon dioxide through the cysteinsulfinate pathway, where the initial step is oxidation of cysteine to cysteine sulfinate. This step is catalyzed by cysteine dioxygenase. Cysteine sulfinate may then be decarboxylated to form taurine or it may be metabolized via the putative intermediate beta-sulfinylpyruvate to pyruvate and sulfite and then to carbon dioxide and sulfate.
Amino acid catabolism is essential for adjusting pool sizes of free amino acids and takes part in energy production as well as nutrient remobilization. The carbon skeletons are generally converted to precursors or intermediates of the tricarboxylic acid cycle. In the case of cysteine, the reduced sulfur derived from the thiol group also has to be oxidized in order to prevent accumulation to toxic concentrations. Here we present a mitochondrial sulfur catabolic pathway catalyzing the complete oxidation of L-cysteine to pyruvate and thiosulfate. After transamination to 3-mercaptopyruvate the sulfhydryl group from L-cysteine is transferred to glutathione by sulfurtransferase 1 and oxidized to sulfite by the sulfur dioxygenase ETHE1. Sulfite is then converted to thiosulfate by addition of a second persulfide group by sulfurtransferase 1. This pathway is most relevant during early embryo development and for vegetative growth under light limiting conditions. Characterization of a double mutant produced from Arabidopsis thaliana T-DNA insertion lines for ETHE1 and sulfurtransferase 1 revealed that an intermediate of the ETHE1 dependent pathway, most likely a persulfide, interferes with amino acid catabolism and induces early senescence.

Associated Chemicals

(+)-Cysteine; 921-01-7
(+-)-Cysteine; 3374-22-9
Cysteine hydrochloride; 52-89-1

Wikipedia

Cysteine

Use Classification

Cosmetics -> Reducing; Antioxidant

Methods of Manufacturing

By addition of a thiol compound to an unsaturated amino acid derivative; by hydrolysis of proteins in the presence of carbon dioxide; by treating in HCl hydrolysis of proteins in the presence of carbon dioxide; by treating an HCl hydrolysate of hair with CuO2, followed by the decomposition of the resulting copper-cysteine complex with hydrogen sulfide; by the addition of thioacetic acid to alpha-acetamido acrylic acid; by treatment of a keratine HCl hydrolysate with zinc to reduce the cystine present to cysteine; by electrolytic reduction of cystine.
L-Cysteine used to be produced almost exclusively by hydrolysis of hair or other keratins. The amino acid isolated was l-cystine, which was reduced electrolytically to l-cysteine. L-Cysteine has also been prepared from beta-chloro-d,l-alanine and sodium sulfide with cysteine desulfhydrase, an enzyme obtained from, e.g., Citrobacterium freundii. Today, however, the main processes for cysteine production are biological. A direct fermentation process has been developed for the manufacture of l-cystine, using a modified Escherichia coli bacterium. The technology has been extended to prepare other modified l-cysteine analogues. An enzymatic process for l-cysteine has been successfully developed using microorganisms capable to hydrolyze 2-amino-delta2-thiazoline 4-carboxylic acid (ATC) which is readily available from methyl alpha-chloroacrylate and thiourea. A mutant of Pseudomonas thiazolinophilum converts d,l-ATC to l-cysteine in 95% molar yield at product concentrations higher than 30 g/L.

General Manufacturing Information

L-Cysteine, hydrochloride (1:1): ACTIVE
A non-essential amino acid in human development.
An amino acid derived from cystine, occurring naturally in the L-form ...

Analytic Laboratory Methods

The near-infrared (NIR) fluorescence sensor for rapid, selective, and sensitive detection of cysteine (Cys) is of great importance in both biological and environmental sciences. Herein, we report a specific probe with turn-on fluorescence property, visible color change with naked-eye, and large wavelength shift on UV spectra for highly selective detection of Cys over homocysteine (Hcy) and glutathione (GSH) in both HEPES buffer (10 mM, pH 7.4) and diluted human serum. The probe based on the conjugate addition-cyclization reaction has a low limit of detection to Cys (0.16 uM as NIR fluorescence sensor and 0.13 uM as UV sensor). Kinetic study indicated that the probe has a very rapid response to Cys, owing to the much higher pseudo-first-order reaction constant with Cys (299/M/s) than with Hcy (1.29/M/s) or GSH (0.53/M/s). Upon addition of Cys to a solution of the probe, the color changed from purple to cyan, with the maximum wavelength shifting from 582 to 674 nm in the UV spectrum and a fluorescence emission at 697 nm appearing. It has been successfully applied for determination of Cys in diluted serum and bioimaging of Cys in living cells with low cell toxicity.
Gold nanoparticles (AuNPs) were synthesized at room temperature following a simple, rapid, and green route using fresh-squeezed apple juice as a reducing reagent. The optimal AuNPs, based on the particle color, stability, and color change suitable for colorimetric detection of cysteine (Cys), are synthesized using 5 mL of 10% apple juice, 1 mL of 10 mM gold precursor solution, and 1 mL of 0.1 M NaOH. Under this set of parameters, the AuNPs are synthesized within 30 min at room temperature. The average size (11.1 +/- 3.2 nm) and zeta potential (-36.5 mV) of the AuNPs synthesized were similar to those of AuNPs prepared via the conventional citrate-reduction method. In the presence of Cys, unlike with any other amino acid, the AuNPs aggregated, possibly due to the gold-sulfur covalent interaction, yielding red-to-purple color change of the sample solution. The red-shift of the localized surface plasmon resonance peak of the AuNPs responsible for the color change was recorded by UV-vis spectrometer. The effect of other potential interferents such as glucose, ascorbic acid, K(+) , Na(+) , Ca(2+) , Zn(2+) , Ag(+) , Ni(2+) , Cu(2+) , Co(2+) , and Hg(2+) were also examined. The results show that AuNPs can be used to selectively detect and measure Cys with a linear dependency in the range of 2 to 100 uM and a limit of detection (signal-to-noise ratio > 3) of 50 nM. The results suggest that the green-synthesized AuNPs are useful for simple, rapid, and sensitive colorimetric detection of Cys, which is an essential amino acid in food and biological systems.

Clinical Laboratory Methods

A new fluorescent probe based on an ensemble of gold nanoclusters (AuNCs) and polymer protected gold nanoparticles (AuNPs) for turn-on sensing of L-cysteine was designed and prepared. The AuNCs were protected by bovine serum albumin and had strong fluorescence. The polymer protected AuNPs were synthesized by a facile in situ strategy at room temperature and could quench the fluorescence of AuNCs due to the Forster resonance energy transfer. Interestingly, it has been observed that the quenched fluorescence of AuNCs was recovered by L-cysteine, which could induce the aggregation of polymer protected AuNPs by sulfur group. Then the prepared fluorescent probe was successfully used for determination of L-Cys in human urines ... .
A chlorinated coumarin-aldehyde was developed as a colorimetric and ratiometric fluorescent probe for distinguishing glutathione (GSH), cysteine (Cys) and homocysteine (Hcy). The GSH-induced substitution-cyclization and Cys/Hcy-induced substitution-rearrangement cascades lead to the corresponding thiol-coumarin-iminium cation and amino-coumarin-aldehyde with distinct photophysical properties. The probe can be used to simultaneously detect GSH and Cys/Hcy by visual determination based on distinct different colors - red and pale-yellow in PBS buffer solution by two reaction sites. From the linear relationship of fluorescence intensity and biothiols concentrations, it was determined that the limits of detection for GSH, Hcy and Cys are 0.08, 0.09 and 0.18 uM, respectively. Furthermore, the probe was successfully used in living cell imaging with low cell toxicity.
A highly sensitive and selective turn on fluorescent probe P-acid-aldehyde (P-CHO) is developed for the determination of cysteine (Cys) and homocysteine (Hcy). The probe is designed and synthesized by incorporating the specific functional group aldehyde group for thiols into a stable ?-conjugated material 4,4'-(2,5-dimethoxy-1,4-phenylene) bis(ethyne-2,1-diyl) dibenzoic acid (P-acid). The probe fluorescence is quenched through donor photoinduced electron transfer (d-PET) between the fluorophore (P-acid) and the recognition group (aldehyde group). In the presence of thiols, Cys and Hcy can selectively react with aldehyde group of the probe because the inhibition of d-PET between fluorophore and recognition group. Therefore, a turn-on fluorescent sensor was established for the fluorescence recovery. Under the optimized conditions, the fluorescence response of probe is directly proportional to the concentration of Cys in the range of 4-95 nM/L, with a detection limit 3.0 nM. In addition, the sensing system exhibits good selectively toward Cys and Hcy in the presence of other amino acids. It has been successfully applied for bioimaging of Cys and Hcy in living cells with low cell toxicity.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.
In neutral or slightly alkaline aq solns it is oxidized to cystine by air. More stable in acidic solns.

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